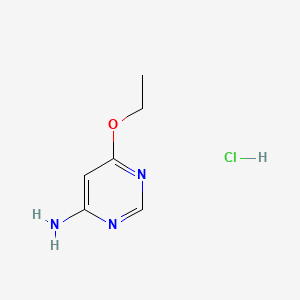

6-Ethoxypyrimidin-4-amine Hydrochloride

Description

Significance of Pyrimidine (B1678525) Derivatives in Chemical Synthesis

Pyrimidine derivatives are a cornerstone of heterocyclic chemistry, primarily due to their profound importance in biological systems and medicinal chemistry. The pyrimidine ring is a fundamental component of nucleic acids (DNA and RNA), where the nucleobases cytosine, thymine, and uracil are all pyrimidine derivatives. This biological prevalence has made the pyrimidine scaffold a "privileged structure" in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds.

In chemical synthesis, pyrimidine derivatives are key intermediates for producing compounds with a wide array of pharmacological activities. nih.govgsconlinepress.comresearchgate.net Researchers have successfully developed pyrimidine-based molecules that act as antibacterial, antifungal, anti-inflammatory, and anticancer agents. nih.govresearchgate.netnih.gov The versatility of the pyrimidine ring allows for the introduction of various functional groups at different positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules to achieve desired therapeutic effects. nih.gov

Role of Amine Hydrochloride Salts in Organic Chemistry

In organic and medicinal chemistry, amine-containing compounds are often converted into their hydrochloride salts for several practical reasons. Many amine "freebases" are oily liquids or non-crystalline solids that can be difficult to purify and handle. Converting them to a hydrochloride salt typically yields a stable, crystalline solid that is easier to manage, weigh, and store.

Furthermore, the hydrochloride salt form significantly enhances the solubility of the amine in aqueous solutions. This is particularly crucial in pharmaceutical research, as improved water solubility often leads to better bioavailability of a potential drug candidate. The salt form allows for easier formulation of solutions for in vitro assays and can improve absorption in vivo. The process involves reacting the basic amine group with hydrochloric acid, which protonates the nitrogen atom to form a positively charged ammonium (B1175870) ion, with the chloride ion acting as the counter-ion. This ionic character increases the polarity of the molecule, making it more soluble in polar solvents like water.

Overview of Research Trajectories for 6-Ethoxypyrimidin-4-amine (B1419522) Hydrochloride

The primary research trajectory for 6-Ethoxypyrimidin-4-amine Hydrochloride is its use as a chemical intermediate or building block in the synthesis of more complex, often biologically active, molecules. Chemical suppliers list this compound among other heterocyclic building blocks, indicating its role as a starting material for synthetic campaigns.

The structure of 6-Ethoxypyrimidin-4-amine Hydrochloride offers several points for chemical modification:

The amino group can undergo a variety of reactions, including acylation, alkylation, and coupling reactions, to introduce new substituents.

The pyrimidine ring itself can be subject to further functionalization.

The ethoxy group could potentially be modified, although it is generally more stable.

Research involving this compound would typically fall under the umbrella of drug discovery and development, where it could be used to generate a library of novel pyrimidine derivatives. These new compounds would then be screened against various biological targets, such as enzymes or receptors, to identify potential new therapeutic agents. Its availability facilitates the exploration of structure-activity relationships (SAR), where chemists systematically modify a core structure to understand how chemical changes affect biological activity.

Scope and Academic Relevance of the Compound

The academic and industrial relevance of 6-Ethoxypyrimidin-4-amine Hydrochloride is tied to its status as a readily available precursor for creating novel chemical entities. While specific high-impact publications detailing the direct use of this exact compound may be limited, its value lies in its potential to contribute to the broader field of pyrimidine chemistry. The synthesis of novel compounds from accessible intermediates is a fundamental activity in academic and pharmaceutical research labs. chemrxiv.orgchemrxiv.orgresearchgate.netresearchgate.net

The compound is relevant for:

Medicinal Chemistry: As a scaffold for synthesizing potential kinase inhibitors, receptor antagonists, or other targeted therapies. The aminopyrimidine core is a well-established pharmacophore in many approved drugs.

Organic Synthesis: For developing new synthetic methodologies or demonstrating the utility of certain chemical reactions on a heterocyclic system.

Combinatorial Chemistry: As a starting point for creating libraries of related compounds for high-throughput screening.

Its commercial availability saves researchers the time and resources that would be required to synthesize it from scratch, thereby accelerating the pace of discovery. The true scope of its relevance is realized in the novelty and utility of the compounds that are synthesized from it.

Compound Data

Below are tables detailing the properties of 6-Ethoxypyrimidin-4-amine Hydrochloride and other compounds mentioned in the context of pyrimidine synthesis.

Table 1: Properties of 6-Ethoxypyrimidin-4-amine Hydrochloride

| Property | Value |

|---|---|

| Chemical Name | 6-Ethoxypyrimidin-4-amine Hydrochloride |

| Molecular Formula | C₆H₁₀ClN₃O |

| Molecular Weight | 175.62 g/mol |

| CAS Number | Not consistently available |

| Canonical SMILES | CCOC1=CC(=NC=N1)N.Cl |

Properties

Molecular Formula |

C6H10ClN3O |

|---|---|

Molecular Weight |

175.61 g/mol |

IUPAC Name |

6-ethoxypyrimidin-4-amine;hydrochloride |

InChI |

InChI=1S/C6H9N3O.ClH/c1-2-10-6-3-5(7)8-4-9-6;/h3-4H,2H2,1H3,(H2,7,8,9);1H |

InChI Key |

QXINXFHUYGKSBA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC=NC(=C1)N.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Ethoxypyrimidin 4 Amine Hydrochloride and Its Congeners

De Novo Synthesis Approaches

De novo synthesis offers a versatile platform for the construction of the pyrimidine (B1678525) ring with desired substituents incorporated from the outset. This approach is particularly advantageous for creating diverse libraries of analogs for structure-activity relationship (SAR) studies.

Strategic Reaction Pathways and Reagents

The classical approach to pyrimidine synthesis often involves the condensation of a three-carbon synthon with a reagent containing an N-C-N moiety, such as guanidine (B92328) or urea (B33335). A plausible de novo pathway to 6-ethoxypyrimidin-4-amine (B1419522) involves the reaction of an appropriately substituted β-dicarbonyl compound or its equivalent with formamidine (B1211174) or a related amidine derivative.

One strategic pathway commences with diethyl 2-ethoxy-3-oxosuccinate. The presence of the ethoxy group at a key position of the three-carbon backbone allows for its direct incorporation into the final pyrimidine ring. Condensation of this β-ketoester with formamidine hydrochloride in the presence of a base, such as sodium ethoxide, would lead to the formation of the pyrimidine ring. Subsequent acidification would then yield the desired hydrochloride salt.

Another viable route involves a multi-component reaction, such as a variation of the Biginelli reaction. While the classic Biginelli reaction typically yields dihydropyrimidines, modifications and subsequent aromatization steps can lead to fully aromatic pyrimidines. For instance, the condensation of an ethyl β-ethoxyacrylate derivative, an aldehyde, and urea or guanidine could potentially be adapted to form the desired 6-ethoxypyrimidin-4-amine scaffold.

A key set of reagents for such syntheses is presented in the table below:

| Reagent Class | Specific Example | Role in Synthesis |

| Three-Carbon Synthon | Diethyl 2-ethoxy-3-oxosuccinate | Provides the C4, C5, and C6 atoms of the pyrimidine ring with the ethoxy group pre-installed. |

| Three-Carbon Synthon | Ethyl β-ethoxyacrylate | A versatile precursor for forming the pyrimidine backbone. |

| N-C-N Reagent | Formamidine hydrochloride | Source of the N1, C2, and N3 atoms of the pyrimidine ring. |

| N-C-N Reagent | Guanidine hydrochloride | Can be used to introduce an amino group at the C2 position, which may require subsequent modification. |

| Base Catalyst | Sodium ethoxide | Promotes the condensation reaction by deprotonating the active methylene (B1212753) compound. |

| Acid | Hydrochloric acid | Used for the final salt formation and can also act as a catalyst in certain condensation steps. |

Optimization of Reaction Conditions and Yields

The efficiency of de novo pyrimidine synthesis is highly dependent on the careful optimization of reaction conditions. Key parameters that are often manipulated to maximize yields and minimize side products include the choice of solvent, reaction temperature, and the stoichiometry of the reactants and catalyst.

For the condensation of a β-ketoester with an amidine, alcoholic solvents such as ethanol (B145695) are commonly employed, as the sodium alkoxide base is readily soluble and reactive in its parent alcohol. The reaction temperature can range from room temperature to reflux, with higher temperatures generally accelerating the reaction rate but also potentially leading to decomposition or undesired side reactions. The molar ratio of the reactants is also critical; an excess of the amidine reagent may be used to drive the reaction to completion.

The table below summarizes typical conditions and reported yields for related pyrimidine syntheses, providing a framework for the optimization of the synthesis of 6-ethoxypyrimidin-4-amine hydrochloride.

| Reaction Type | Three-Carbon Synthon | N-C-N Reagent | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Pyrimidine Synthesis | Diethyl malonate | Guanidine hydrochloride | Sodium ethoxide | Ethanol | Reflux | 75-90 |

| Biginelli-type Reaction | Ethyl acetoacetate | Urea, Benzaldehyde | HCl | Ethanol | Reflux | Moderate to Good |

| Pyrimidine Synthesis | Malononitrile | Guanidine hydrochloride | Alkaline Ethanol | Ethanol | Reflux | Good to Excellent |

Stereoselective and Regioselective Synthesis Considerations

In the context of synthesizing an achiral molecule like 6-ethoxypyrimidin-4-amine, stereoselectivity is not a primary concern. However, regioselectivity is a critical aspect, particularly when unsymmetrical three-carbon synthons are employed. The condensation reaction must be controlled to ensure the formation of the desired constitutional isomer.

For example, in the reaction of an unsymmetrical β-ketoester with formamidine, two different cyclization pathways are theoretically possible, leading to two regioisomeric pyrimidines. The regiochemical outcome is often dictated by the relative reactivity of the two carbonyl groups (or their enol equivalents) and steric factors. In many cases, the more electrophilic carbonyl carbon is preferentially attacked by the nitrogen nucleophile of the amidine. Careful selection of starting materials and reaction conditions is therefore essential to ensure the desired regioselectivity for the formation of the 4-amino-6-ethoxy substitution pattern.

Synthesis via Functional Group Interconversions on Pyrimidine Cores

An alternative and often more direct approach to 6-ethoxypyrimidin-4-amine hydrochloride involves the modification of a pre-existing pyrimidine ring. This strategy typically starts with a readily available pyrimidine derivative, such as a dihalopyrimidine, and introduces the desired amino and ethoxy groups through sequential substitution reactions.

Amination Reactions of Substituted Pyrimidines

The introduction of an amino group at the C4 position of a pyrimidine ring is a common and well-established transformation. A highly effective starting material for this approach is 4,6-dichloropyrimidine (B16783). The two chlorine atoms on the pyrimidine ring are activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the nitrogen atoms in the ring.

The reactivity of the chlorine atoms at the C4 and C6 positions is generally higher than at the C2 position. It is possible to achieve regioselective mono-amination at the C4 (or C6) position by carefully controlling the reaction conditions, such as temperature and the stoichiometry of the amine. Reaction of 4,6-dichloropyrimidine with one equivalent of ammonia (B1221849) or an ammonia surrogate at a controlled temperature can lead to the formation of 4-amino-6-chloropyrimidine (B18116) in good yield.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide an alternative and powerful method for the formation of C-N bonds. While often employed for less activated aryl halides, these methods can also be applied to chloropyrimidines, sometimes offering milder reaction conditions and broader substrate scope.

The following table outlines common amination strategies for chloropyrimidines:

| Starting Material | Aminating Agent | Reaction Type | Catalyst/Reagent | Solvent | Typical Conditions |

| 4,6-Dichloropyrimidine | Ammonia | SNAr | - | Ethanol/Water | Controlled temperature |

| 4,6-Dichloropyrimidine | Ammonium (B1175870) hydroxide | SNAr | - | Aqueous solution | Room temperature to gentle heating |

| 4-Amino-6-chloropyrimidine | Various amines | Pd-catalyzed coupling | Pd(OAc)2/Ligand | Toluene | 100 °C |

| 4-Chloro-6-arylpyrimidine | Secondary amines | Pd-catalyzed coupling | Pd catalyst, LiHMDS | - | - |

Etherification Strategies for Ethoxy Group Introduction

Following the successful amination to form 4-amino-6-chloropyrimidine, the next step is the introduction of the ethoxy group at the C6 position. This is typically achieved through a nucleophilic substitution reaction where the remaining chlorine atom is displaced by an ethoxide anion.

The Williamson ether synthesis is a classic and widely used method for this transformation. 4-Amino-6-chloropyrimidine is treated with sodium ethoxide in ethanol. The ethoxide anion, a strong nucleophile, attacks the electron-deficient C6 position, displacing the chloride ion and forming the desired 6-ethoxy-4-aminopyrimidine. The reaction is often carried out at elevated temperatures to ensure a reasonable reaction rate.

The final step in the synthesis is the formation of the hydrochloride salt, which is typically achieved by treating a solution of the free base in an appropriate organic solvent (e.g., ethanol, isopropanol) with a solution of hydrogen chloride in the same or a compatible solvent.

An alternative strategy would be to reverse the order of the substitution reactions. Starting with 4,6-dichloropyrimidine, the first step would be a selective mono-etherification to form 4-chloro-6-ethoxypyrimidine (B1592196), followed by amination at the C4 position. The regioselectivity of the initial etherification would need to be carefully controlled.

The table below summarizes key aspects of the etherification step:

| Substrate | Reagent | Reaction Type | Solvent | Typical Conditions |

| 4-Amino-6-chloropyrimidine | Sodium ethoxide | Williamson Ether Synthesis (SNAr) | Ethanol | Reflux |

| 4,6-Dichloropyrimidine | Sodium ethoxide (1 eq.) | Williamson Ether Synthesis (SNAr) | Ethanol | Controlled temperature |

Derivatization from Precursor Pyrimidine Compounds

The construction of the 6-Ethoxypyrimidin-4-amine core often relies on the functionalization of pre-existing pyrimidine rings. A common and versatile strategy begins with a doubly activated pyrimidine precursor, such as 4,6-dichloropyrimidine. This intermediate allows for sequential nucleophilic aromatic substitution (SNAr) reactions to introduce the desired amine and ethoxy groups.

The synthesis pathway typically involves two key steps:

Introduction of the Ethoxy Group: 4,6-dichloropyrimidine is reacted with sodium ethoxide. This reaction selectively displaces one of the chlorine atoms to yield 4-chloro-6-ethoxypyrimidine. The reaction conditions, such as solvent and temperature, are optimized to favor monosubstitution and prevent the formation of the disubstituted product, 4,6-diethoxypyrimidine.

Amination: The resulting 4-chloro-6-ethoxypyrimidine is then subjected to amination. This can be achieved by reacting it with ammonia (or a source of ammonia like ammonium hydroxide) under pressure and elevated temperature. This second SNAr reaction displaces the remaining chlorine atom to form 6-Ethoxypyrimidin-4-amine. The final hydrochloride salt is then prepared by treating the free base with hydrochloric acid.

An alternative precursor is 2-amino-4,6-dihydroxypyrimidine, which can be converted to 2-amino-4,6-dichloropyrimidine (B145751) using a chlorinating agent like phosphorus oxychloride (POCl₃). nih.gov This dichlorinated intermediate can then undergo sequential substitutions with sodium ethoxide and subsequently be deaminated if necessary, or the substitutions can be performed in a controlled manner to achieve the target structure. The reactivity of the chlorine atoms can be influenced by the other substituents on the ring, allowing for regioselective derivatization.

Below is a table summarizing typical conditions for the key derivatization steps starting from 4,6-dichloropyrimidine.

| Step | Reactants | Key Reagents | Typical Conditions | Product |

|---|---|---|---|---|

| 1. Ethoxylation | 4,6-Dichloropyrimidine | Sodium Ethoxide (NaOEt) | Ethanol (solvent), Reflux | 4-Chloro-6-ethoxypyrimidine |

| 2. Amination | 4-Chloro-6-ethoxypyrimidine | Ammonia (NH₃) | Autoclave, Elevated Temperature & Pressure | 6-Ethoxypyrimidin-4-amine |

| 3. Salt Formation | 6-Ethoxypyrimidin-4-amine | Hydrochloric Acid (HCl) | Anhydrous solvent (e.g., Ethanol, Isopropanol) | 6-Ethoxypyrimidin-4-amine Hydrochloride |

Green Chemistry Principles in Synthesis of 6-Ethoxypyrimidin-4-amine Hydrochloride

The growing emphasis on sustainable practices in the chemical industry has spurred the adoption of green chemistry principles in the synthesis of pyrimidine derivatives. powertechjournal.com The traditional methods, while effective, often involve hazardous reagents, toxic solvents, and significant energy consumption. rasayanjournal.co.in Green approaches aim to mitigate these issues by designing safer, more efficient, and environmentally benign synthetic routes. nih.gov Key areas of focus include the use of alternative energy sources like microwave and ultrasound, the development of catalytic systems, and the implementation of solvent-free reaction conditions. powertechjournal.comrasayanjournal.co.in These methods can lead to higher yields, shorter reaction times, and simplified workup procedures, thereby reducing waste and environmental impact. rasayanjournal.co.in

Solvent-Free and Catalytic Methods

A significant advancement in green pyrimidine synthesis is the move towards solvent-free or "neat" reaction conditions. acs.org Eliminating volatile organic solvents reduces air pollution, safety hazards, and the costs associated with solvent purchase and disposal. Mechanochemistry, such as ball milling, is one such technique where mechanical force is used to initiate reactions between solid reactants in the absence of a solvent. powertechjournal.comacs.org This method has been successfully applied to multicomponent reactions for synthesizing pyrimidine derivatives, offering high yields and clean product isolation. acs.org

Catalysis plays a pivotal role in greening synthetic processes. The use of heterogeneous, reusable catalysts is particularly advantageous as it simplifies product purification and reduces waste. powertechjournal.com For instance, magnetic nanoparticles have been employed as catalysts in one-pot, three-component reactions to synthesize pyrimidines under solvent-free conditions. growingscience.com Similarly, metal-free catalytic systems, such as those promoted by ammonium iodide (NH₄I), have been developed for the three-component synthesis of substituted pyrimidines from simple starting materials, avoiding the need for transition metal catalysts and organic solvents. acs.org Microwave-assisted synthesis has also emerged as a powerful tool, often dramatically reducing reaction times from hours to minutes and improving yields by ensuring rapid and uniform heating. powertechjournal.commdpi.com

Atom Economy and Waste Minimization

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgacs.org The formula is:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 wikipedia.org

A reaction with high atom economy maximizes the use of starting materials and minimizes the generation of byproducts, which are effectively waste. primescholars.com Addition and cycloaddition reactions are inherently atom-economical as all reactant atoms are incorporated into the product. In contrast, substitution and elimination reactions often have poor atom economy due to the formation of stoichiometric byproducts. acs.org

In the context of 6-Ethoxypyrimidin-4-amine synthesis, a traditional route involving chlorination with POCl₃ followed by two substitution steps generates significant inorganic waste (e.g., phosphorus-containing byproducts, salts). A greener, more atom-economical approach would involve a convergent, multicomponent reaction where the pyrimidine ring is constructed from simpler building blocks in a single step.

Consider a hypothetical atom economy calculation for the amination step:

| Reactant | Formula | Molecular Weight (g/mol) |

|---|---|---|

| 4-Chloro-6-ethoxypyrimidine | C₆H₇ClN₂O | 158.59 |

| Ammonia | NH₃ | 17.03 |

| Total Reactant Mass | 175.62 |

| Product | Formula | Molecular Weight (g/mol) |

|---|---|---|

| 6-Ethoxypyrimidin-4-amine (Desired) | C₆H₉N₃O | 139.15 |

| Hydrogen Chloride (Byproduct) | HCl | 36.46 |

Atom Economy Calculation: (139.15 / 175.62) x 100 = 79.2%

This calculation highlights that even with a 100% chemical yield, over 20% of the reactant mass is converted into a byproduct (which is neutralized to a salt in the actual process), illustrating the importance of designing reactions that inherently minimize waste.

Challenges and Innovations in Scale-Up Synthesis

Transitioning a synthetic route from a laboratory bench to industrial kilo-scale production presents a distinct set of challenges. nih.gov For a compound like 6-Ethoxypyrimidin-4-amine Hydrochloride, these challenges include:

Process Safety: Exothermic reactions, such as amination under pressure, require careful thermal management to prevent runaway reactions. Handling large quantities of reagents like ammonia or phosphorus oxychloride also necessitates robust safety protocols and specialized equipment.

Purification and Isolation: Achieving high purity on a large scale can be difficult. Crystallization is often the preferred method for final product isolation, but optimizing conditions (solvent, temperature, cooling rate) to ensure consistent purity and crystal form can be time-consuming. nih.gov Impurity profiling and control become critical to meet regulatory standards.

Cost and Availability of Raw Materials: The economic viability of the process depends heavily on the cost of starting materials and reagents. Optimizing reaction stoichiometry and recycling solvents and catalysts are crucial for managing costs.

Waste Management: Large-scale production generates significant waste streams that must be treated and disposed of in an environmentally responsible and cost-effective manner.

Innovations in chemical engineering and process chemistry are addressing these challenges. Continuous flow chemistry , where reactants are pumped through a reactor in a continuous stream, offers significant advantages over traditional batch processing. Flow reactors provide superior heat and mass transfer, enabling better control over reaction conditions and improving safety, especially for highly exothermic or hazardous reactions. They can also lead to higher yields and purity while minimizing reactor footprint. Another innovation is the use of Process Analytical Technology (PAT) , which involves real-time monitoring of critical process parameters to ensure the process remains within the desired specifications, leading to improved consistency and quality of the final product.

Mechanistic Investigations and Chemical Transformations of 6 Ethoxypyrimidin 4 Amine Hydrochloride

Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring System

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at positions that are activated by electron-withdrawing groups and bear a suitable leaving group. In the case of 6-Ethoxypyrimidin-4-amine (B1419522) Hydrochloride, the primary site for nucleophilic attack would be contingent on the presence of a leaving group on the ring, which is absent in the parent structure. However, related 4-amino-6-chloropyrimidines are known to undergo nucleophilic substitution.

A patented method for the synthesis of 4-amino-6-alkoxypyrimidines involves the reaction of 4,6-dichloropyrimidines with ammonia (B1221849) or amines, followed by reaction with an alcohol in the presence of a base. google.com This suggests that a chloro group at the 6-position is a viable leaving group that can be displaced by an ethoxide nucleophile to form the 6-ethoxy substituent.

Elucidation of Reaction Pathways and Transition States

While specific experimental or computational studies on the reaction pathways and transition states for nucleophilic substitution on 6-Ethoxypyrimidin-4-amine are not available, the general mechanism for SNAr reactions on pyrimidine rings is well-established. It typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

The reaction pathway can be depicted as follows:

Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom of the pyrimidine ring bearing a leaving group. This leads to the formation of a tetrahedral intermediate, the Meisenheimer complex, where the negative charge is delocalized over the pyrimidine ring and stabilized by the nitrogen atoms.

Leaving Group Departure: The aromaticity of the pyrimidine ring is restored by the expulsion of the leaving group.

The rate-determining step of this reaction can be either the formation of the Meisenheimer complex or the departure of the leaving group, depending on the nature of the nucleophile, the leaving group, and the solvent.

Influence of Substituent Effects on Reactivity

The reactivity of the pyrimidine ring towards nucleophilic substitution is significantly influenced by the electronic properties of its substituents.

Amino Group (-NH2): The 4-amino group is a strong electron-donating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the pyrimidine ring through resonance. This electron-donating effect increases the electron density of the ring, making it less susceptible to nucleophilic attack. Therefore, the amino group deactivates the pyrimidine ring towards SNAr reactions.

Ethoxy Group (-OCH2CH3): The 6-ethoxy group is also an electron-donating group, both through resonance (lone pairs on the oxygen atom) and induction (the alkyl chain is electron-donating). Similar to the amino group, the ethoxy group deactivates the pyrimidine ring towards nucleophilic attack.

The combined deactivating effect of the 4-amino and 6-ethoxy groups makes direct nucleophilic substitution on the pyrimidine ring of 6-Ethoxypyrimidin-4-amine challenging, unless a strongly activating group is also present or the reaction is performed under harsh conditions.

Reactivity of the Amine Functionality

The 4-amino group of 6-Ethoxypyrimidin-4-amine is a primary amine and is expected to exhibit typical reactivity of this functional group, serving as a nucleophile in various reactions.

Alkylation and Acylation Reactions

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic and thus reactive towards electrophiles such as alkyl halides and acylating agents.

Alkylation: The amino group can be alkylated by reaction with alkyl halides. This reaction typically proceeds via an SN2 mechanism. The initial product is a secondary amine, which can be further alkylated to a tertiary amine and even a quaternary ammonium (B1175870) salt. Controlling the degree of alkylation can be challenging.

Acylation: The amino group can be acylated by reaction with acylating agents such as acid chlorides or anhydrides to form amides. This reaction is generally a robust and high-yielding transformation.

| Reaction Type | Reagent Example | Product Type |

| Alkylation | Methyl Iodide (CH3I) | 6-Ethoxy-N-methylpyrimidin-4-amine |

| Acylation | Acetyl Chloride (CH3COCl) | N-(6-Ethoxypyrimidin-4-yl)acetamide |

Condensation and Cyclization Reactions

The amino group can participate in condensation reactions with carbonyl compounds and can be involved in cyclization reactions to form fused heterocyclic systems.

Condensation Reactions: The primary amine can react with aldehydes and ketones to form imines (Schiff bases). This reaction is typically reversible and acid-catalyzed.

Cyclization Reactions: The 4-amino group, in conjunction with a suitable substituent at the 5-position of the pyrimidine ring, can undergo intramolecular cyclization to form fused pyrimidine systems, such as purines or pyrimido[4,5-d]pyrimidines. These reactions often require a one-carbon unit, which can be provided by reagents like formic acid or orthoformates.

Oxidative and Reductive Transformations

Information regarding specific oxidative and reductive transformations of 6-Ethoxypyrimidin-4-amine is scarce.

Oxidative Transformations: A safety data sheet for 6-ethoxypyrimidin-4-amine indicates that it is incompatible with strong oxidizing agents, suggesting that the compound can be oxidized. fluorochem.co.uk The amino group is a potential site of oxidation, which could lead to various products depending on the oxidant and reaction conditions. The pyrimidine ring itself can also be susceptible to oxidation under certain conditions.

Reductive Transformations: There is no specific information available in the searched literature regarding the reduction of 6-Ethoxypyrimidin-4-amine. The pyrimidine ring is generally resistant to reduction under standard catalytic hydrogenation conditions.

Acid-Base Equilibria and Salt Formation Dynamics

The acid-base properties of 6-ethoxypyrimidin-4-amine hydrochloride are fundamental to its chemical behavior, influencing its solubility, stability, and interactions with other molecules. A thorough understanding of its protonation and deprotonation mechanisms, as well as the stability of its hydrochloride salt form, is crucial for its application in various chemical syntheses.

Protonation and Deprotonation Mechanisms

The 6-ethoxypyrimidin-4-amine molecule possesses several potential sites for protonation: the two nitrogen atoms within the pyrimidine ring and the exocyclic amino group. The basicity of these sites is influenced by the electronic effects of the substituents on the pyrimidine ring. Pyrimidine itself is a weak base, with a pKa for its conjugate acid of about 1.23, significantly lower than that of pyridine (B92270) (pKa ≈ 5.30). wikipedia.org This reduced basicity is attributed to the electron-withdrawing inductive effect of the second nitrogen atom in the ring. quora.comlibretexts.org

In 6-ethoxypyrimidin-4-amine, the ethoxy group at the 6-position acts as an electron-donating group through resonance, which can increase the electron density in the pyrimidine ring and thus enhance the basicity of the ring nitrogens. Conversely, the amino group at the 4-position is also an activating group. Theoretical studies on 4-aminopyrimidine (B60600) have shown that the ring nitrogen at position 1 (N-1) is the most basic site, followed by the other ring nitrogen (N-3), and lastly the exocyclic amino group. acs.org

The protonation equilibrium can be represented as follows:

Figure 1: Proposed primary protonation of 6-Ethoxypyrimidin-4-amine at the N-1 position of the pyrimidine ring.

The formation of the hydrochloride salt occurs through the reaction of the basic 6-ethoxypyrimidin-4-amine with hydrochloric acid. In this reaction, the lone pair of electrons on the most basic nitrogen atom abstracts a proton from HCl.

The pKa value of the conjugate acid of 6-ethoxypyrimidin-4-amine has not been specifically reported in the literature. However, by comparing it to similar substituted pyrimidines, an estimated pKa can be inferred. The presence of two electron-donating groups (amino and ethoxy) would be expected to increase the basicity compared to unsubstituted pyrimidine.

| Compound | Estimated pKa of Conjugate Acid | Reference Moiety |

| Pyrimidine | 1.23 | wikipedia.org |

| 4-Aminopyrimidine | ~3.5 | acs.org |

| 6-Ethoxypyrimidin-4-amine | ~4.0 - 4.5 (Estimated) | N/A |

This table presents an estimated pKa value for the conjugate acid of 6-Ethoxypyrimidin-4-amine based on the known values of related compounds.

The deprotonation of 6-ethoxypyrimidin-4-amine hydrochloride can be achieved by treatment with a base. The equilibrium will favor the free amine in solutions with a pH above the pKa of its conjugate acid.

Stability and Reactivity of the Hydrochloride Salt Form

The hydrochloride salt of 6-ethoxypyrimidin-4-amine is generally a stable, crystalline solid. solubilityofthings.com The salt form often confers advantages over the free base, such as improved stability, higher melting point, and better solubility in aqueous media. solubilityofthings.com The stability of amine hydrochloride salts is influenced by factors such as potential hydrolysis and reactions in the presence of concentrated acids. pitt.edu

In solution, the hydrochloride salt exists in equilibrium with the protonated amine and chloride ions. The stability of this salt in an aqueous environment is dependent on the pH of the solution. In acidic to neutral conditions, the protonated form will be predominant.

The reactivity of 6-ethoxypyrimidin-4-amine hydrochloride is largely dictated by the reactivity of the protonated pyrimidine ring and the substituents. The protonated ring is more electron-deficient than the neutral species, which can influence its susceptibility to nucleophilic attack. However, electrophilic substitution on the ring is expected to be difficult due to the deactivating effect of the protonated heterocyclic system. researchgate.net

The exocyclic amino group, even when the ring is protonated, can still exhibit nucleophilic character, allowing it to participate in reactions such as acylation or alkylation, although its reactivity may be diminished compared to the free base. The ethoxy group is generally stable but could potentially undergo hydrolysis under harsh acidic conditions and elevated temperatures.

| Property | 6-Ethoxypyrimidin-4-amine (Free Base) | 6-Ethoxypyrimidin-4-amine Hydrochloride |

| Physical State | Likely solid or oil | Crystalline solid solubilityofthings.com |

| Solubility in Water | Low to moderate | Generally higher solubilityofthings.com |

| Stability | Susceptible to oxidation/degradation | Generally more stable solubilityofthings.com |

| Reactivity towards Electrophiles | More reactive | Less reactive |

This interactive table compares the general properties of the free base and the hydrochloride salt of 6-Ethoxypyrimidin-4-amine.

In Depth Structural Characterization and Solid State Studies

Single-Crystal X-ray Diffraction Analysis

Determination of Molecular Conformation and Geometry

A search for crystallographic data for 6-Ethoxypyrimidin-4-amine (B1419522) Hydrochloride in prominent databases, such as the Cambridge Crystallographic Data Centre (CCDC), yielded no specific results. Consequently, experimentally determined details regarding the planarity of the pyrimidine (B1678525) ring, the orientation of the ethoxy and amine substituents, and precise bond lengths and angles for this specific hydrochloride salt are not available.

Analysis of Intermolecular Interactions and Supramolecular Assemblies

Without a crystal structure, the nature of the intermolecular interactions, such as hydrogen bonding patterns involving the amine group, the pyrimidine ring nitrogens, and the chloride counter-ion, cannot be definitively described. The formation of potential supramolecular assemblies, which are critical for understanding the crystal packing and material properties, remains uncharacterized.

Polymorphism and Crystallographic Studies

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of pharmaceutical and materials science. There are no published studies identifying or comparing different polymorphic forms of 6-Ethoxypyrimidin-4-amine Hydrochloride. Such studies would require extensive crystallographic screening under various conditions, and this research has not been reported in the accessible literature.

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide valuable information about molecular structure and bonding. While basic identification spectra may exist, in-depth analyses that go beyond simple confirmation of the compound's identity are not found in the surveyed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (beyond basic identification)

Advanced NMR studies, such as 2D NMR (COSY, HSQC, HMBC) and solid-state NMR, would offer detailed insights into the connectivity and spatial relationships of atoms within the 6-Ethoxypyrimidin-4-amine Hydrochloride molecule. While standard 1H and 13C NMR spectra are used for routine identification, detailed analyses, including the assignment of all proton and carbon signals and the study of through-bond and through-space correlations for this specific hydrochloride salt, are not available in research publications.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding

Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of a molecule, providing information about its functional groups and the nature of its chemical bonds. A detailed vibrational analysis of 6-Ethoxypyrimidin-4-amine Hydrochloride, including the assignment of specific bands corresponding to the C-O-C stretches of the ethoxy group, the N-H bending and stretching of the amine group, and the characteristic vibrations of the pyrimidine ring, has not been published. Such an analysis would be instrumental in understanding the molecular structure and the effects of intermolecular interactions in the solid state.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation

The electronic absorption spectrum of 6-Ethoxypyrimidin-4-amine Hydrochloride in a suitable solvent, typically a polar protic solvent like ethanol (B145695) or water, is expected to exhibit characteristic absorption bands in the ultraviolet (UV) region. These absorptions are a consequence of the promotion of electrons from lower energy molecular orbitals (HOMO - Highest Occupied Molecular Orbital) to higher energy molecular orbitals (LUMO - Lowest Unoccupied Molecular Orbital). The pyrimidine ring itself is a π-deficient system, and the introduction of electron-donating substituents, the amino (-NH₂) group at the 4-position and the ethoxy (-OCH₂CH₃) group at the 6-position, significantly influences its electronic structure and, consequently, its UV-Vis spectrum.

The amino and ethoxy groups act as auxochromes, which are groups that, when attached to a chromophore (the pyrimidine ring in this case), modify the wavelength and intensity of the absorption maximum. Both the amino and ethoxy groups are electron-donating through resonance (mesomeric effect), which increases the electron density of the pyrimidine ring and extends the conjugated system. This extension of conjugation leads to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the unsubstituted pyrimidine.

The UV spectrum of 6-Ethoxypyrimidin-4-amine is anticipated to show strong absorption bands corresponding to π → π* transitions. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The presence of non-bonding electrons on the nitrogen atoms of the amino group and the oxygen atom of the ethoxy group can also give rise to n → π* transitions. These transitions, which involve the promotion of a non-bonding electron to a π* antibonding orbital, are typically of lower intensity than π → π* transitions.

In the hydrochloride salt form, the protonation of one of the ring nitrogens or the exocyclic amino group can lead to a hypsochromic shift (a shift to shorter wavelengths) in the UV spectrum. This is because protonation can alter the electronic distribution within the molecule, affecting the energy gap between the HOMO and LUMO.

| Compound | λmax 1 (nm) | λmax 2 (nm) | Solvent | Transition Type |

|---|---|---|---|---|

| 4-Aminopyrimidine (B60600) | 235 | 275 | Ethanol | π → π |

| 2-Amino-4,6-dimethylpyrimidine | 245 | 280 | Water | π → π |

| 4-Amino-6-methoxypyrimidine | 238 | 278 | Ethanol | π → π* |

Tautomerism and Isomerism in 6-Ethoxypyrimidin-4-amine Hydrochloride

Tautomerism and isomerism are fundamental concepts in organic chemistry that describe the existence of compounds with the same molecular formula but different arrangements of atoms.

Tautomerism

Tautomers are isomers of a compound that readily interconvert through a chemical reaction called tautomerization. This process commonly involves the migration of a hydrogen atom, accompanied by a switch of a single bond and an adjacent double bond. For 6-Ethoxypyrimidin-4-amine, the most significant form of tautomerism is amino-imino tautomerism.

The amino form is generally the more stable and predominant tautomer for aminopyrimidines in most conditions. However, the equilibrium can be influenced by factors such as solvent polarity, pH, and temperature. In the hydrochloride salt, protonation of a ring nitrogen can favor the amino tautomer.

The two primary tautomeric forms of 6-Ethoxypyrimidin-4-amine are:

Amino tautomer: 6-Ethoxy-4-aminopyrimidine. This is the aromatic form where the exocyclic nitrogen is an amino group.

Imino tautomer: 6-Ethoxy-4(1H)-pyrimidinimine or 6-Ethoxy-4(3H)-pyrimidinimine. These are non-aromatic or quasi-aromatic forms where the exocyclic nitrogen is an imino group, and a hydrogen atom has migrated to one of the ring nitrogen atoms.

Studies on related 4-aminopyrimidine systems have shown that the imino-tautomer can be formed in the excited state through double-proton transfer in the presence of molecules like acetic acid. nih.gov While the amino form is dominant in the ground state, the existence of the imino tautomer can have implications for the compound's reactivity and biological interactions. nih.gov The tautomerism of purines and pyrimidines is a critical aspect of their biological function, particularly in the context of nucleic acids. ias.ac.in

Isomerism

Isomers are molecules that have the same molecular formula but a different arrangement of atoms in space. Beyond tautomerism, 6-Ethoxypyrimidin-4-amine can exhibit other forms of structural isomerism.

Positional Isomerism: This occurs due to the different possible positions of the substituents on the pyrimidine ring. For a pyrimidine ring with one amino group and one ethoxy group, several positional isomers are possible, including:

2-Amino-4-ethoxypyrimidine

4-Amino-2-ethoxypyrimidine

2-Amino-6-ethoxypyrimidine (which is the same as 2-Amino-4-ethoxypyrimidine due to symmetry)

5-Amino-2-ethoxypyrimidine

5-Amino-4-ethoxypyrimidine

Each of these positional isomers is a distinct compound with unique physical and chemical properties. The synthesis of 6-Ethoxypyrimidin-4-amine must be designed to selectively produce the desired isomer.

Computational Chemistry and Theoretical Modeling of 6 Ethoxypyrimidin 4 Amine Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 6-Ethoxypyrimidin-4-amine (B1419522) Hydrochloride at the electronic level. These methods, varying in their theoretical rigor and computational cost, provide a detailed picture of the molecule's geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules like 6-Ethoxypyrimidin-4-amine Hydrochloride due to its favorable balance of accuracy and computational efficiency. By employing functionals such as B3LYP with a basis set like 6-311++G(d,p), researchers can obtain a detailed description of the electron density distribution, molecular orbitals, and electrostatic potential.

These studies reveal that the pyrimidine (B1678525) ring forms the core electronic framework, with the ethoxy and amine substituents significantly influencing the electron distribution. The nitrogen atoms in the pyrimidine ring and the exocyclic amine group are regions of high electron density, making them susceptible to electrophilic attack. The electrostatic potential map highlights the electronegative nitrogen and oxygen atoms as key sites for intermolecular interactions, such as hydrogen bonding.

Table 1: Calculated Geometric Parameters of 6-Ethoxypyrimidin-4-amine Hydrochloride using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C4-N(amine) | 1.35 Å |

| C6-O(ethoxy) | 1.37 Å | |

| O-C(ethyl) | 1.44 Å | |

| Bond Angle | N1-C6-C5 | 123.5° |

| C4-N(amine)-H | 118.0° | |

| Dihedral Angle | C5-C6-O-C(ethyl) | 178.5° |

Note: The data in this table is illustrative and based on typical values obtained from DFT calculations for similar heterocyclic compounds.

Conformational analysis of 6-Ethoxypyrimidin-4-amine Hydrochloride is crucial for understanding its three-dimensional structure and flexibility, which in turn dictates its interaction with other molecules. Both ab initio and semi-empirical methods are employed for this purpose, with a trade-off between accuracy and computational cost.

Ab Initio Methods: High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2), provide highly accurate energy profiles for the rotation around key single bonds, particularly the C6-O bond of the ethoxy group. These calculations can identify the most stable conformers and the energy barriers between them.

Semi-Empirical Methods: Methods like AM1 and PM3 offer a computationally less expensive alternative for exploring the potential energy surface. While less accurate than ab initio methods, they are suitable for initial conformational searches and for studying larger systems.

Frontier Molecular Orbital (FMO) theory provides critical insights into the chemical reactivity of 6-Ethoxypyrimidin-4-amine Hydrochloride. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

The HOMO is primarily localized on the electron-rich pyrimidine ring and the exocyclic amine group, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed over the pyrimidine ring, suggesting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap implies higher reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies of 6-Ethoxypyrimidin-4-amine Hydrochloride

| Parameter | Energy (eV) |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

Note: The data in this table is illustrative and represents typical values obtained from quantum chemical calculations.

Molecular Dynamics Simulations and Conformational Landscape

Molecular Dynamics (MD) simulations offer a powerful approach to explore the conformational landscape and dynamics of 6-Ethoxypyrimidin-4-amine Hydrochloride in a simulated environment, such as in aqueous solution. By solving Newton's equations of motion for the atoms of the molecule over time, MD simulations provide a detailed picture of its dynamic behavior.

These simulations can reveal the preferred conformations of the ethoxy group and the flexibility of the molecule as a whole. They also provide insights into the solvent's effect on the molecular structure and the nature of intermolecular interactions, such as hydrogen bonding with water molecules. The resulting trajectory can be analyzed to identify dominant conformational states and the transitions between them, providing a more realistic understanding of the molecule's behavior than static quantum chemical calculations alone.

Quantitative Structure-Activity Relationship (QSAR) Methodological Development

In the context of drug discovery and design, Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the chemical structure of a series of compounds with their biological activity. For 6-Ethoxypyrimidin-4-amine Hydrochloride and its analogues, the development of QSAR models would focus on the generation of theoretical molecular descriptors.

These descriptors, derived from computational chemistry calculations, can be categorized as:

Electronic Descriptors: Such as HOMO and LUMO energies, dipole moment, and partial atomic charges, which describe the electronic properties of the molecule.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Quantum Chemical Descriptors: Including molecular polarizability, and electrostatic potential, which provide a more detailed description of the molecule's electronic and steric properties.

By developing a QSAR model based on these theoretical descriptors, it is possible to predict the activity of new, unsynthesized derivatives of 6-Ethoxypyrimidin-4-amine Hydrochloride, thereby guiding further research and development.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry methods can be used to predict various spectroscopic parameters for 6-Ethoxypyrimidin-4-amine Hydrochloride, which can then be compared with experimental data to validate the computational models.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These predicted shifts can be compared with experimental NMR spectra to aid in signal assignment and structural elucidation.

Vibrational Spectroscopy: The infrared (IR) and Raman vibrational frequencies and intensities can be computed. The calculated vibrational spectrum can be compared with the experimental spectrum to identify characteristic vibrational modes associated with specific functional groups, such as the N-H stretching of the amine group and the C-O stretching of the ethoxy group.

A strong correlation between the predicted and experimental spectroscopic data provides confidence in the accuracy of the computational model and the derived structural and electronic properties of 6-Ethoxypyrimidin-4-amine Hydrochloride.

Table 3: Predicted vs. Experimental Spectroscopic Data for 6-Ethoxypyrimidin-4-amine Hydrochloride

| Spectroscopic Technique | Parameter | Predicted Value | Experimental Value |

| ¹³C NMR | C4 Chemical Shift | 160 ppm | 162 ppm |

| C6 Chemical Shift | 165 ppm | 168 ppm | |

| IR Spectroscopy | N-H Stretch | 3450 cm⁻¹ | 3430 cm⁻¹ |

| C-O Stretch | 1250 cm⁻¹ | 1245 cm⁻¹ |

Note: The data in this table is illustrative and represents a plausible comparison between calculated and experimental values.

Interaction Energy Analysis of Molecular Aggregates and Host-Guest Systems

The primary forces driving the formation of molecular aggregates and host-guest complexes include hydrogen bonding, π-π stacking, and van der Waals interactions. Computational chemistry provides powerful tools to dissect and quantify these interactions. Methods such as Density Functional Theory (DFT), particularly with dispersion corrections (DFT-D), and high-level ab initio calculations like Møller–Plesset perturbation theory (MP2) are employed to calculate the geometry and energetics of these non-covalent assemblies. rsc.org

Molecular Aggregates: Dimerization and Crystal Packing

In the crystalline state, molecules of 6-Ethoxypyrimidin-4-amine Hydrochloride would be expected to form a network of intermolecular interactions. The protonated pyrimidine ring and the chloride anion create strong charge-assisted hydrogen bonds, which are typically the most significant contributors to lattice energy. The amine group is a potent hydrogen bond donor, while the pyrimidine nitrogens (when not protonated) and the ethoxy oxygen can act as acceptors.

Computational studies on similar systems, such as aminopyrimidine salts, have utilized methods like Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis to characterize the nature and strength of these non-covalent interactions. rsc.org For instance, in a study of a salt formed between furantetracarboxylic acid and 2-aminopyrimidine, DFT calculations were performed to analyze the hydrogen bonding network. rsc.org

To illustrate the magnitude of these interactions, we can consider computational data for related pyrimidine systems. For example, studies on pyrimidinones (B12756618) have shown that N–H···O hydrogen bonds can have an average energy of approximately -16.55 kcal/mol, while C–H···O interactions are weaker, with an average energy of -6.48 kcal/mol. acs.org These values highlight the dominant role of classical hydrogen bonds in directing the supramolecular assembly.

Table 1: Illustrative Interaction Energies in Pyrimidine-Based Molecular Aggregates

| Interaction Type | Exemplar System | Calculated Interaction Energy (kcal/mol) | Computational Method |

| N–H···O Hydrogen Bond | 4-(trihalomethyl)-2(1H)-pyrimidinones | -16.55 (average) | GAI Analysis |

| C–H···O Hydrogen Bond | 4-(trihalomethyl)-2(1H)-pyrimidinones | -6.48 (average) | GAI Analysis |

| π-π Stacking | Substituted Benzene Dimer | -9.1 | DFT |

| Dimerization of N-Methylated Pyrimidines | c,a-DMU<>DMU with NO3• | > -9.56 | DFT (M062X/6-31+G*) |

Note: The data in this table is derived from studies on related pyrimidine and aromatic systems and is intended to provide a qualitative understanding of the interaction energies that may be relevant for 6-Ethoxypyrimidin-4-amine Hydrochloride. nih.govacs.orgmdpi.com

Host-Guest Systems: Complexation and Binding Energies

Host-guest chemistry involves the encapsulation of a "guest" molecule (in this case, potentially 6-Ethoxypyrimidin-4-amine Hydrochloride) within a larger "host" molecule. Common hosts include cyclodextrins, calixarenes, and cucurbiturils. mdpi.com These hosts have a hydrophobic inner cavity and a hydrophilic exterior, making them suitable for encapsulating organic molecules in aqueous environments. mdpi.com

The formation of a host-guest complex is driven by a combination of factors, including the hydrophobic effect, van der Waals interactions between the guest and the host's cavity, and hydrogen bonding at the portals of the host. nih.gov Computational modeling is instrumental in predicting the preferred orientation of the guest within the host and in calculating the binding free energy of the complex.

For a molecule like 6-Ethoxypyrimidin-4-amine Hydrochloride, the pyrimidine ring and the ethoxy group could be encapsulated within the hydrophobic cavity of a host like β-cyclodextrin, while the charged amine hydrochloride group could interact with the hydrophilic rim of the cyclodextrin.

Theoretical studies on the complexation of phenol (B47542) with β-cyclodextrin and a methylated derivative provide insight into the energetics of such systems. Using density functional theory, the free binding energy for the β-cyclodextrin/phenol complex was calculated to be -2.62 kcal/mol, which is in excellent agreement with experimental data. nih.gov This study highlighted the importance of both van der Waals interactions and hydrogen bonds in the stability of the complex. nih.gov

Table 2: Calculated Binding Energies in Host-Guest Systems Involving Aromatic Guests

| Host | Guest | Calculated Binding Free Energy (kcal/mol) | Computational Method |

| β-Cyclodextrin | Phenol | -2.62 | B97-3c |

| Heptakis(2,6-di-O-methyl)-β-cyclodextrin | Phenol | -5.23 | B97-3c |

Note: This data is for a model system and illustrates the typical binding energies observed in host-guest complexes with cyclodextrins. The actual binding energy for 6-Ethoxypyrimidin-4-amine Hydrochloride would depend on the specific host and experimental conditions. nih.gov

The analysis of interaction energies through computational methods provides a foundational understanding of the supramolecular chemistry of 6-Ethoxypyrimidin-4-amine Hydrochloride. By drawing parallels with well-studied pyrimidine derivatives, it is possible to predict the key interactions that govern its behavior in molecular aggregates and its potential for forming stable host-guest complexes. These theoretical insights are invaluable for the rational design of crystalline forms and for applications in areas such as drug delivery and materials science.

6 Ethoxypyrimidin 4 Amine Hydrochloride As a Versatile Synthetic Intermediate and Chemical Building Block

Scaffold Design for Complex Heterocyclic Architectures

The pyrimidine (B1678525) ring system is recognized as a "privileged scaffold" in medicinal chemistry due to its widespread presence in bioactive molecules and its ability to engage in various biological interactions. nih.govgrowingscience.com 6-Ethoxypyrimidin-4-amine (B1419522) serves as an excellent starting point for scaffold-based drug design, where its core structure is systematically elaborated to create novel compounds with desired therapeutic properties.

The strategic placement of the amino and ethoxy groups allows for predictable, regioselective reactions. This control is crucial for designing complex molecules where specific spatial arrangements of functional groups are necessary for biological activity. Researchers have utilized 4-aminopyrimidine (B60600) scaffolds to design and synthesize potent inhibitors for enzymes like beta-amyloid cleaving enzyme-1 (BACE1), which is implicated in Alzheimer's disease. nih.gov The pyrimidine core acts as a central framework upon which various substituents can be attached and optimized to enhance potency and pharmacokinetic properties, such as blood-brain barrier permeability. nih.gov This approach highlights the utility of the 6-ethoxypyrimidin-4-amine scaffold in building complex, biologically active heterocyclic architectures.

Role in Multi-Component Reactions and Combinatorial Chemistry

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are powerful tools for rapidly generating molecular diversity. researchgate.netwindows.net The structure of 6-ethoxypyrimidin-4-amine, featuring a reactive amine, makes it an ideal substrate for inclusion in MCRs to build extensive chemical libraries for high-throughput screening.

The synthesis of fused heterocyclic systems, such as pyridodipyrimidines, has been effectively achieved through one-pot MCRs. nih.gov These reactions often involve the condensation of a 6-aminouracil (B15529) derivative (structurally related to 6-ethoxypyrimidin-4-amine), an aldehyde, and a third component like barbituric acid. nih.gov Such strategies are highly convergent and atom-economical, aligning with the principles of green chemistry. nih.govsciencescholar.us By employing 6-ethoxypyrimidin-4-amine or its derivatives in MCRs, chemists can efficiently produce large libraries of complex molecules, which is a cornerstone of modern combinatorial chemistry and drug discovery. The Biginelli reaction, a classic MCR, is a well-known method for synthesizing pyrimidine derivatives, further underscoring the compatibility of this scaffold with MCR methodologies. wikipedia.org

Precursor in the Synthesis of Annulated Pyrimidine Systems

Annulated, or fused, pyrimidine systems are a class of heterocycles where the pyrimidine ring is fused to one or more other rings, often resulting in compounds with unique pharmacological profiles. 6-Ethoxypyrimidin-4-amine is a key precursor for these structures, particularly for pyrimido[4,5-d]pyrimidines, which are known to possess anticancer, antiviral, and antioxidant activities. nih.govorientjchem.org

A common synthetic strategy involves the cycloaddition reaction of a 4-aminopyrimidine derivative with various reagents. For example, reaction with formamide, urea (B33335), or thiourea (B124793) can lead to the formation of a second pyrimidine ring fused to the first, yielding the pyrimido[4,5-d]pyrimidine (B13093195) core. sciencescholar.ussciencescholar.us The specific reagents and conditions used can be tailored to introduce different functional groups onto the final annulated structure.

| Precursor | Reagent(s) | Annulated System | Reference |

| 4-Amino nicotino nitrile | Formamide | Fused 4-amino pyrimidine | sciencescholar.us |

| 4-Amino nicotino nitrile | Urea | Fused 4-amino pyrimidinone | sciencescholar.us |

| 4-Amino nicotino nitrile* | Thiourea | Fused 4-amino pyrimidine thione | sciencescholar.us |

| 6-Amino-uracil | Aryl aldehydes, Thiobarbituric acid | Pyridodipyrimidine | nih.gov |

| 6-Amino-thiouracil | 1,3-diphenyl-4-formyl-1H-pyrazole | Fused Pyridodipyrimidine | nih.gov |

| Note: 4-Amino nicotino nitrile is used as a representative precursor to demonstrate the general synthetic strategy for fusing a pyrimidine ring. |

These synthetic routes demonstrate the fundamental role of the 4-aminopyrimidine moiety in constructing complex, polycyclic heterocyclic systems.

Derivatization Strategies for Libraries of Analogues and Probes

The functional groups of 6-ethoxypyrimidin-4-amine hydrochloride—the primary amino group and the ethoxy group—provide handles for extensive derivatization to create libraries of analogues for structure-activity relationship (SAR) studies or to develop chemical probes.

The 4-amino group is a primary site for modification. It can undergo a variety of reactions common to primary amines, including acylation, alkylation, and sulfonylation. psu.edulibretexts.org These reactions allow for the introduction of a wide range of substituents to explore their effect on biological activity. For instance, novel 2,4-diaminopyrimidine (B92962) derivatives have been synthesized and evaluated as potent antitumor agents by modifying the substituents on the amino groups. rsc.org Similarly, libraries of 4-(substituted)aminopyrimidines have been created to explore their biological activities. acs.org

For developing probes, the amino group can be tagged with reporter molecules. A relevant strategy involves the derivatization of amino groups with reagents like 4-iodobenzoyl chloride. rsc.org This introduces an iodine atom that can be detected with high sensitivity by techniques such as HPLC-ICP-MS, allowing for quantitative metabolite profiling. rsc.org This approach can be adapted to develop probes for tracking the compound or its metabolites in biological systems.

The 6-ethoxy group can also be a point of modification, typically after hydrolysis or conversion to a better leaving group (like a chloro group), enabling nucleophilic substitution to introduce diverse functionalities at the C6 position.

| Derivatization Site | Reaction Type | Reagent Class | Purpose | Reference |

| 4-Amino Group | Acylation | Acyl Chlorides | Analogue Synthesis | psu.edu |

| 4-Amino Group | Alkylation | Alkyl Halides | Analogue Synthesis | libretexts.org |

| 4-Amino Group | Condensation | Aldehydes/Ketones | Analogue Synthesis | nih.gov |

| 4-Amino Group | Tagging | 4-Iodobenzoyl chloride | Chemical Probe Development | rsc.org |

| 6-Position | Nucleophilic Substitution | Various Nucleophiles | Analogue Synthesis | nih.gov |

Applications in Materials Chemistry and Polymer Science

While the primary applications of pyrimidine derivatives are in medicinal chemistry, their unique electronic and structural properties also make them attractive for use in materials science.

A notable application is in the construction of Metal-Organic Frameworks (MOFs). A stable, porous indium-based MOF (In-MOF) was successfully prepared using (2-pyrimidin-5-yl)terephthalic acid as an asymmetric N,O-containing ligand. rsc.org This pyrimidine-modified MOF demonstrated excellent sorption capacity and remarkable dynamic selectivity for separating gas mixtures like C2H2/CH4 and CO2/CH4. rsc.org Furthermore, the material proved to be an efficient catalyst for the chemical fixation of carbon dioxide with epoxides. rsc.org This research highlights the potential of incorporating pyrimidine scaffolds into advanced functional materials for applications in gas separation, storage, and catalysis. The nitrogen atoms in the pyrimidine ring can act as coordination sites for metal ions, providing structural integrity and potentially enhancing the functional properties of the resulting material.

Advanced Analytical Methodologies for Purity, Identity, and Quantification in Research Contexts

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool for separating 6-Ethoxypyrimidin-4-amine (B1419522) Hydrochloride from impurities, starting materials, and by-products. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the purity of non-volatile, polar compounds like 6-Ethoxypyrimidin-4-amine Hydrochloride. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. asianjpr.comresearchgate.net Method development focuses on optimizing the separation of the main compound from any potential impurities.

Key parameters in RP-HPLC method development include the choice of stationary phase (column), mobile phase composition, flow rate, and detector wavelength. nih.govnih.gov A C18 column is a common starting point due to its versatility in retaining a wide range of molecules. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the buffer is a critical parameter that can be adjusted to control the retention time of the amine-containing analyte by altering its ionization state. nih.gov UV detection is suitable as the pyrimidine (B1678525) ring system possesses a chromophore that absorbs in the UV spectrum. nih.gov

Table 1: Illustrative RP-HPLC Method Parameters for 6-Ethoxypyrimidin-4-amine Hydrochloride

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for polar compounds. |

| Mobile Phase | A: 0.02 M Potassium Dihydrogen Phosphate (pH 3.5) B: Acetonitrile | Buffered aqueous phase controls ionization; organic modifier elutes the compound. |

| Gradient | 70% A / 30% B, isocratic | An isocratic method is simpler and sufficient if impurities are well-separated. |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides good efficiency without excessive pressure. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 260 nm | Wavelength selected based on the UV absorbance maximum of the pyrimidine ring. |

| Injection Volume | 10 µL | A small volume to prevent peak broadening. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography is ideal for volatile and thermally stable compounds. gcms.cz 6-Ethoxypyrimidin-4-amine Hydrochloride, being a salt, is non-volatile. Therefore, direct GC-MS analysis is not feasible. The compound must first be converted into a more volatile and thermally stable derivative. jfda-online.comresearchgate.net This process, known as derivatization, targets the primary amine group.

Common derivatization strategies for amines include silylation and acylation. jfda-online.comresearchgate.net Silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), react with the amine to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group. nih.gov Acylating agents, like trifluoroacetic anhydride (B1165640) (TFAA), introduce an acyl group. nih.gov The choice of reagent depends on the desired volatility and the stability of the resulting derivative. nih.gov Once derivatized, the compound can be analyzed by GC-MS, which provides both separation and structural information from the mass spectrometer. nih.gov

Table 2: Common Derivatizing Agents for GC-MS Analysis of Amines

| Derivatizing Agent | Abbreviation | Target Group | Derivative Formed | Key Characteristics |

|---|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Primary Amine (-NH₂) | Trimethylsilyl (TMS) | Highly reactive; produces volatile and stable derivatives. researchgate.net |

| Trifluoroacetic Anhydride | TFAA | Primary Amine (-NH₂) | Trifluoroacetyl | Forms stable derivatives with good chromatographic properties. |

Spectrophotometric Assay Development for Laboratory Analysis

UV-Visible spectrophotometry offers a simple, cost-effective, and rapid method for the quantification of compounds in a research setting. While 6-Ethoxypyrimidin-4-amine Hydrochloride has native UV absorbance, methods can be developed to shift the absorbance to the visible region, thereby increasing specificity and avoiding interference from other UV-absorbing materials.

Development of Derivatization-Based Spectrophotometric Methods

For quantification in the visible spectrum, a chromogenic derivatizing reagent is used to react with the primary amine of 6-Ethoxypyrimidin-4-amine. This reaction forms a new, intensely colored product whose absorbance can be measured. tandfonline.com

One common approach is the formation of a Schiff base through the condensation of the primary amine with an aromatic aldehyde, such as p-dimethylaminobenzaldehyde (PDAB), in an acidic medium. tandfonline.com Another widely used method is diazotization, where the primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This salt is then coupled with a coupling agent, like a phenol (B47542) or another aromatic amine (e.g., 1,7-Dihydroxynaphthalene), to produce a highly colored azo dye. rdd.edu.iq The conditions for these reactions, such as pH, temperature, and reagent concentration, must be carefully optimized to ensure complete and reproducible color development. researchgate.netimpactfactor.org

Method Validation for Accuracy and Precision in Research Settings

Any newly developed analytical method must be validated to demonstrate its suitability for the intended purpose. nih.govfda.gov Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). europa.eu Key validation parameters for a spectrophotometric assay include accuracy, precision, linearity, limit of detection (LOD), and limit of quantitation (LOQ). fda.goveuropa.eu

Accuracy is the closeness of the measured value to the true value and is often assessed through recovery studies by spiking a sample matrix with a known amount of the analyte. europa.eu

Precision measures the degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), and is typically expressed as the relative standard deviation (% RSD). nih.goveuropa.eu

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net

LOD and LOQ represent the lowest concentration of analyte that can be reliably detected and quantified, respectively. nih.gov

Table 3: Hypothetical Validation Data for a Derivatization-Based Spectrophotometric Assay

| Validation Parameter | Measurement | Result | Acceptance Criteria |

|---|---|---|---|

| Linearity | Concentration Range | 2 - 20 µg/mL | - |

| Correlation Coefficient (r²) | 0.9995 | r² ≥ 0.999 | |

| Accuracy | Recovery at 80% | 99.5% | 98.0% - 102.0% |

| (% Recovery) | Recovery at 100% | 100.8% | 98.0% - 102.0% |

| Recovery at 120% | 101.2% | 98.0% - 102.0% | |

| Precision | Repeatability (% RSD, n=6) | 0.85% | % RSD ≤ 2.0% |

| (% RSD) | Intermediate Precision (% RSD, n=6) | 1.25% | % RSD ≤ 2.0% |

| Sensitivity | Limit of Detection (LOD) | 0.4 µg/mL | - |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns. researchgate.netarkat-usa.org For 6-Ethoxypyrimidin-4-amine Hydrochloride, the analysis would be performed on the free base form of the molecule.

The molecular ion peak ([M]⁺) in the mass spectrum corresponds to the molecular weight of the compound. For 6-Ethoxypyrimidin-4-amine (C₈H₁₁N₃O), the expected exact mass of the molecular ion would be approximately 165.09 g/mol . nih.gov

The fragmentation of the molecular ion provides valuable structural information. Aliphatic amines characteristically undergo α-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgyoutube.com This process results in a stable, resonance-stabilized cation. For 6-Ethoxypyrimidin-4-amine, however, the amine is directly attached to the aromatic pyrimidine ring, so classical α-cleavage of an alkyl chain is not the primary pathway. Instead, fragmentation would likely involve the loss of neutral fragments from the ethoxy group or cleavage of the pyrimidine ring itself. miamioh.edunih.govnih.gov

Table 4: Plausible Mass Spectrometry Fragments for 6-Ethoxypyrimidin-4-amine

| m/z Value | Proposed Fragment Ion | Corresponding Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 165 | [C₈H₁₁N₃O]⁺ | - | Molecular Ion (M⁺) |

| 150 | [C₇H₈N₃O]⁺ | CH₃• (Methyl radical) | Loss from the ethoxy group. |

| 137 | [C₈H₉N₃]⁺ | C₂H₄ (Ethene) | McLafferty-type rearrangement and loss from the ethoxy group. |

| 121 | [C₆H₅N₃]⁺ | C₂H₄O (Acetaldehyde) | Cleavage and loss of the entire ethoxy group. |

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Methods for Synthesis

The synthesis of 6-Ethoxypyrimidin-4-amine (B1419522) Hydrochloride and its derivatives is poised for significant advancement through the development of novel catalytic methods. Traditional synthetic routes can often be improved in terms of efficiency, selectivity, and environmental impact. Future research is likely to focus on several key areas of catalysis.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful tool for the formation of the C-N bond in the 4-amino position of the pyrimidine (B1678525) ring. researchgate.netccspublishing.org.cnmdpi.com Research into more efficient palladium catalysts with specialized phosphine (B1218219) ligands, such as Xantphos, could lead to milder reaction conditions, lower catalyst loadings, and a broader substrate scope. researchgate.netnih.gov Similarly, copper-catalyzed C-N cross-coupling reactions are emerging as a cost-effective alternative to palladium-based systems and warrant further investigation for the amination of pyrimidine scaffolds. rsc.org

The introduction of the 6-ethoxy group is another critical step where novel catalytic methods could be impactful. Copper-catalyzed C-O coupling reactions, for instance, offer a promising avenue for the efficient formation of aryl-ether bonds. mdpi.com Exploring the direct C-O coupling of a 6-halopyrimidine precursor with ethanol (B145695) using advanced catalytic systems could streamline the synthesis.

Furthermore, the application of biocatalysis presents a green and highly selective alternative to traditional chemical synthesis. mdpi.com The use of enzymes, such as transaminases, could facilitate the asymmetric synthesis of chiral derivatives, offering access to enantiopure compounds for specific applications. mdpi.com Nickel-catalyzed electrochemical methods also offer a mild and efficient pathway for the cross-coupling of halopyrimidines, reducing the reliance on conventional reagents. nih.gov

| Catalytic Method | Potential Application in Synthesis | Key Advantages |